molecular formula C10H9ClFN3 B1466287 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1338675-27-6

4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B1466287
CAS RN: 1338675-27-6
M. Wt: 225.65 g/mol
InChI Key: KOZRNZFLZBNKTL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole, also known as CMFMT, is a triazole-based small molecule that has been recently studied for its potential applications in scientific research. It is a synthetic compound with a molecular weight of 269.6 g/mol, a melting point of 160-162 °C, and a boiling point of 472.3 °C at 760 mmHg. It is a yellow-orange crystalline solid that is soluble in common organic solvents, including chloroform, ethanol, and dimethyl sulfoxide.

Scientific Research Applications

4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. In addition, it has been used as a substrate for the enzyme monoamine oxidase, which is involved in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the regulation of neurotransmission and metabolism. Specifically, it has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, as well as the activity of cytochrome P450. In addition, it has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel and the voltage-gated calcium channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in neurotransmission and metabolism, as well as certain ion channels. In addition, it has been shown to have an anti-inflammatory effect in animal models, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole in laboratory experiments include its solubility in common organic solvents, its low cost, and its relatively low toxicity. In addition, it has been shown to be a useful substrate for certain enzymes involved in neurotransmission and metabolism. However, it has certain limitations, including its limited availability and its lack of specificity for certain enzymes.

Future Directions

There are many potential future directions for the study of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other areas of biomedical research. In addition, further research into the synthesis of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole and its potential use as a substrate for other enzymes could lead to new and improved applications. Finally, further studies into the safety and toxicity of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole could lead to its potential use in clinical applications.

properties

IUPAC Name

4-(chloromethyl)-1-(2-fluorophenyl)-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-7-9(6-11)13-14-15(7)10-5-3-2-4-8(10)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZRNZFLZBNKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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